

Technical Support Center: Enpatoran Hydrochloride Bioavailability in Animal Models

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Compound of Interest

Compound Name: *Enpatoran hydrochloride*

Cat. No.: *B8175992*

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This technical support center provides researchers, scientists, and drug development professionals with guidance on studies involving the bioavailability of **Enpatoran hydrochloride** in animal models. The following information addresses common questions and potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of **Enpatoran hydrochloride** in common animal models?

A1: **Enpatoran hydrochloride** has demonstrated high oral bioavailability across multiple species in preclinical studies. Following oral administration of a 1 mg/kg dose, the reported bioavailability is 100% in mice, 87% in rats, and 84% in dogs[1][2]. These results indicate excellent absorption from the gastrointestinal tract.

Q2: What are the key pharmacokinetic parameters of **Enpatoran hydrochloride** in these models?

A2: Pharmacokinetic studies have established key parameters for **Enpatoran hydrochloride** following both intravenous and oral administration. The compound exhibits moderate half-lives and high plasma clearance. A summary of these parameters is provided in the table below.

Data Presentation

Table 1: Pharmacokinetic Parameters of Enpatoran (M5049) Following a 1.0 mg/kg Dose

Parameter	Mouse	Rat	Dog
Oral Bioavailability (%)	100[1][2]	87[1][2]	84[1][2]
Half-life (T _{1/2}) (h)	1.4[1][2]	5.0[1][2]	13[1][2]
Plasma Clearance (L/h/kg)	1.4[1]	1.2[1]	0.59[1]
Volume of Distribution (L/kg)	2.7[1]	8.7[1]	5.7[1]

Data derived from intravenous administration studies[1].

Troubleshooting Guide: Addressing Unexpectedly Low Bioavailability

While **Enpatoran hydrochloride** inherently has high bioavailability, experimental variables can lead to suboptimal results. This guide addresses potential issues.

Q3: My in-house study shows significantly lower oral bioavailability than published data. What are the potential causes?

A3: Discrepancies in bioavailability findings can often be traced to experimental design and execution. Below are common areas to troubleshoot.

1. Formulation and Solubilization:

- Issue: Incomplete dissolution of **Enpatoran hydrochloride** in the vehicle can drastically reduce the amount of drug available for absorption.
- Troubleshooting:
 - Ensure the use of a validated and appropriate vehicle. A suggested formulation for a 2 mg/mL solution involves a co-solvent system of DMSO, PEG300, Tween-80, and saline[2].

- Visually inspect the formulation for any precipitation before administration.
- Verify the concentration of the final dosing solution analytically.

2. Animal Model and Dosing Procedure:

- Issue: The physiological state of the animal and the administration technique can impact drug absorption.
- Troubleshooting:
 - Fasting: Ensure animals are properly fasted before oral administration to avoid food effects, which can alter gastrointestinal motility and pH. A study in healthy human participants noted slightly delayed absorption and lower peak concentration when a 25 mg dose was administered with food[3][4].
 - Gavage Technique: Improper oral gavage can lead to dosing errors or stress-induced physiological changes in the animal. Ensure personnel are well-trained in the technique for the specific species.
 - Animal Health: Use healthy animals from a reputable supplier. Underlying health issues can affect gastrointestinal function and drug metabolism.

3. Blood Sampling and Sample Processing:

- Issue: Inaccurate sample collection timing or improper handling can lead to an underestimation of drug exposure.
- Troubleshooting:
 - Sampling Times: Ensure the blood sampling schedule is adequate to capture the absorption phase (C_{max}) and the elimination phase. For Enpatoran, peak concentration is typically reached 1-2 hours post-dose[5].
 - Anticoagulant and Stability: Use the correct anticoagulant and process samples promptly. Store plasma samples at the recommended temperature (e.g., -80°C) to prevent degradation of the analyte[2].

4. Bioanalytical Method:

- Issue: A non-validated or poorly optimized analytical method will produce unreliable data.
- Troubleshooting:
 - Method Validation: Ensure your LC-MS/MS or other analytical method is fully validated for linearity, accuracy, precision, and sensitivity in the matrix being tested (e.g., mouse plasma).
 - Matrix Effects: Investigate and correct for any ion suppression or enhancement from the biological matrix that could affect quantification.

Experimental Protocols

Protocol 1: Oral Bioavailability Study in Rats

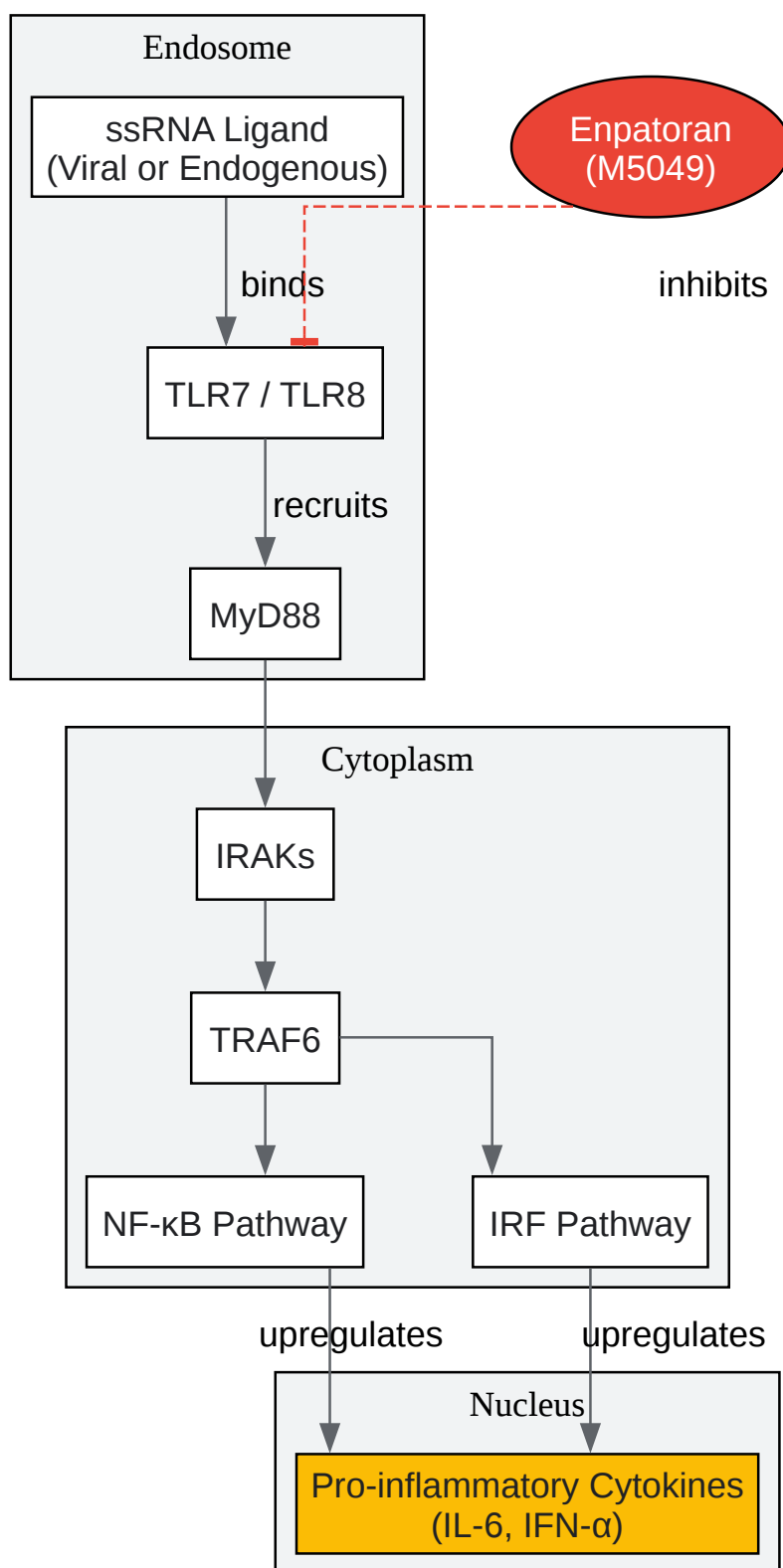
- Animal Model: Female Wistar rats[1].
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
- Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.
- Formulation Preparation: Prepare a 1 mg/mL solution of **Enpatoran hydrochloride** in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2].
- Dosing:
 - Intravenous (IV) Group: Administer a 1 mg/kg dose via the tail vein.
 - Oral (PO) Group: Administer a 1 mg/kg dose via oral gavage[1][2].
- Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein or other appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

- **Sample Processing:** Centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.
- **Bioanalysis:** Determine the concentration of Enpatoran in plasma using a validated LC-MS/MS method.
- **Data Analysis:** Calculate pharmacokinetic parameters, including AUC (Area Under the Curve) for both IV and PO groups. Bioavailability (F%) is calculated as: $(AUC_{PO} / AUC_{IV}) * (Dose_{IV} / Dose_{PO}) * 100$.

Visualizations

Signaling Pathway

Enpatoran is a dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8)[1][2][6]. These receptors are involved in the innate immune response and, when aberrantly activated, can contribute to autoimmune diseases[3]. The diagram below illustrates the simplified signaling pathway inhibited by Enpatoran.

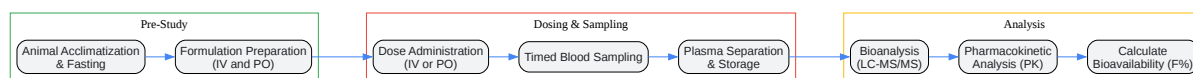


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Caption: Simplified TLR7/8 signaling pathway inhibited by Enpatoran.

Experimental Workflow

The following diagram outlines the typical workflow for an in-vivo oral bioavailability study.



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Caption: Experimental workflow for a typical animal bioavailability study.

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